Tetromycin B

rhodesain inhibition Trypanosoma brucei cysteine protease inhibitor

Researchers studying trypanosomiasis or leishmaniasis face challenges from off-target effects and poorly characterized tool compounds. Tetromycin B provides a validated solution. - **Quantified activity**: Ki = 0.62 µM for rhodesain; 3.4-fold more potent than analog Tetromycin 3. - **Defined selectivity**: 20.4-fold cathepsin L/B difference-essential for host-pathogen differentiation studies. - **Benchmark utility**: IC50(T. brucei)/IC50(J774.1) = 1.53, serving as a reference positive control for HTS campaigns.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B10780434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26-
InChIKeyDACFQDZSKBTCCU-JEHTYJHMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetromycin B: Cysteine Protease Inhibitor


Tetromycin B is a marine-derived, complex polyketide antibiotic and potent inhibitor of multiple cysteine proteases. It is a tetronic acid natural product, structurally related to members of the kijanimicin, chlorothricin, and tetrocarcin class [1]. Its primary, quantifiable biochemical activity is the inhibition of cathepsin L-like proteases, including the key parasite enzymes rhodesain and falcipain-2, with Ki values in the low micromolar to sub-micromolar range .

Workflow
Cysteine protease inhibition studies
Target class
Cathepsin L-like proteases, rhodesain, falcipain-2
Key model
Trypanosoma brucei protease research
Selection context
Marine-derived tetronic acid natural product probe

Tetromycin B Selectivity Advantage


The tetromycin structural class exhibits a highly nuanced structure-activity relationship where minor modifications lead to significant shifts in target engagement and cytotoxicity. As demonstrated in head-to-head assays against the same panel of proteases and cell lines, Tetromycin B's closest analogs, Tetromycins 1–4, possess distinct inhibition and selectivity profiles [1]. The presence of specific functional groups on the tetronic acid scaffold dictates not only potency against individual cysteine proteases but also time-dependent versus non-time-dependent inhibition kinetics, and ultimately, the therapeutic window between antiparasitic activity and host cell cytotoxicity. Therefore, substituting Tetromycin B with a structurally similar analog without this specific profile will yield fundamentally different experimental outcomes.

1

Tetromycin analog substitution may alter cysteine protease selectivity profile, even with minor structural changes.

2

Antiparasitic activity vs. host-cell cytotoxicity ratio may shift; Tetromycin 1, 3, and 4 exhibit different selectivity indices.

3

Time-dependent vs. non-time-dependent inhibition kinetics differ across tetromycin analogs, affecting target engagement readouts.

Tetromycin B Quantitative Evidence Guide


Rhodesain Inhibitory Potency

Tetromycin B exhibits the highest affinity for rhodesain, a key virulence factor for Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. Its inhibition constant (Ki) of 0.62 μM is significantly lower (i.e., more potent) than that of the closely related analogs Tetromycin 3 (Ki = 2.1 μM) and Tetromycin 4 (Ki = 4.0 μM). [1]

Rhodesain Ki
Head-to-head
Tetromycin B Ki = 0.62 µM
Tetromycin 3 Ki = 2.1 µM
Tetromycin 4 Ki = 4.0 µM
3.4-fold and 6.5-fold lower Ki, respectively.
Supports rhodesain target engagement context in T. brucei models.
Recombinant rhodesain inhibition assay.
rhodesain inhibition Trypanosoma brucei cysteine protease inhibitor

Cathepsin L/B Selectivity Profile

Tetromycin B demonstrates a unique and quantifiable selectivity profile among the tested tetromycin analogs. Its affinity for cathepsin L (Ki = 32.5 μM) is 20-fold lower than for cathepsin B (Ki = 1.59 μM), a ratio not observed in Tetromycin 3 or 4. In comparison, Tetromycin 3 is 26-fold selective for cathepsin B over L (Ki: 0.57 μM vs. 15.0 μM), while Tetromycin 4 shows a 14-fold selectivity (Ki: 1.60 μM vs. 22.4 μM). [1]

Cathepsin L/B ratio
Head-to-head
CatL/CatB Ki ratio: 20.4 (Tetromycin B)
Tetromycin 3 ratio: 26.3
Tetromycin 4 ratio: 14.0
Distinct selectivity profile among tested analogs.
Enables cathepsin B/L deconvolution in host-pathogen or tumor microenvironment research.
Recombinant human cathepsins L and B.
cathepsin selectivity cysteine protease specificity profile

Antiparasitic Activity & Cytotoxicity Profile

While Tetromycin B demonstrates potent in vitro inhibition of T. brucei growth (IC50 = 30.87 μM at 48h), its cytotoxic effect on host cells (J774.1 macrophages, IC50 = 20.20 μM) is notably higher than its antiparasitic activity. This contrasts with Tetromycin 1, which shows comparable anti-trypanosomal activity (IC50 = 29.30 μM) but with >100 μM cytotoxicity, and Tetromycin 4, which has a larger therapeutic window (IC50: T. brucei = 35.85 μM; J774.1 = 27.54 μM). [1]

Activity-cytotoxicity
Head-to-head
IC50 T. brucei: 30.87 µM, J774.1 macrophages: 20.20 µM
Ratio = 0.65 (Tetromycin B)
Tetromycin 1 ratio >3.41, Tetromycin 4 ratio = 0.77.
Defines a baseline for antiparasitic vs. host-cell cytotoxicity screening contexts.
48 h in vitro co-culture model.
antiparasitic activity Trypanosoma brucei cytotoxicity therapeutic index

SARS-CoV PLpro Inhibition

Tetromycin B exhibits weak to moderate inhibition of the SARS-CoV papain-like protease (PLpro) with a Ki value of 69.6 μM. This activity is less potent than that of Tetromycin 4 (Ki = 40.0 μM) and, while Tetromycin 3's activity was not determined, this provides a benchmark for the compound's off-target potential and utility in antiviral research. [1]

SARS-CoV PLpro Ki
Reported
Ki = 69.6 µM (Tetromycin B)
Tetromycin 4 Ki = 40.0 µM
1.74-fold lower potency than Tetromycin 4.
Provides a baseline for coronavirus protease inhibitor SAR studies.
Purified recombinant SARS-CoV PLpro.
SARS-CoV PLpro inhibitor coronavirus antiviral

Tetromycin B Application Scenarios


Rhodanese Target Validation in T. brucei

Tetromycin B's potent inhibition of rhodesain (Ki = 0.62 μM) makes it the preferred tool compound among the tetromycin class for evaluating the consequences of rhodesain blockade in in vitro cultures of T. brucei. Its activity, which is 3.4-fold more potent than the next best analog (Tetromycin 3), provides a stronger initial on-target effect to observe downstream phenotypic changes [1].

Cathepsin-Specific Effects in Macrophage Assays

The unique cathepsin L/B selectivity profile of Tetromycin B (20.4-fold difference) is essential for experiments designed to differentiate the roles of cathepsins B and L in host-pathogen interactions, particularly in Leishmania or other intracellular parasite models where host cell macrophages (J774.1) are used. Using an analog with a different selectivity profile (e.g., Tetromycin 4's 14-fold difference) would confound interpretation of which cathepsin is responsible for an observed effect [1].

Cytotoxicity Benchmarking for Antiparasitic Screening

Given its specific ratio of antiparasitic activity to host cell cytotoxicity (IC50(T. brucei) / IC50(J774.1) = 1.53), Tetromycin B serves as a well-characterized positive control in high-throughput screening campaigns aimed at discovering novel anti-trypanosomal agents with improved selectivity. Its profile helps define the baseline for acceptable toxicity and sets a quantitative bar for hit-to-lead progression [1].

Application
Selection Property
Validation Focus
T. brucei rhodesain target engagement studies
Rhodesain inhibition affinity
Rhodesain blockade and downstream phenotypic effects in parasite culture
Host-pathogen cathepsin B/L deconvolution assays
Cathepsin L/B selectivity ratio
Differentiate cathepsin B vs. L roles in macrophage infection models
Antiparasitic screening hit-to-lead benchmarking
Activity-cytotoxicity profile
Define baseline selectivity index for novel anti-trypanosomal agents

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